Product packaging for LASSBio-881(Cat. No.:)

LASSBio-881

Cat. No.: B10850123
M. Wt: 441.5 g/mol
InChI Key: XEYZVZBNMMRXSN-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LASSBio-881 is a multi-target research compound that functions as a transient receptor potential vanilloid subfamily type 1 (TRPV1) antagonist and a cannabinoid receptor ligand, presenting a valuable tool for investigating novel analgesic pathways . This N-acylhydrazone derivative exhibits potent, orally effective antinociceptive activity in models of acute, inflammatory, and neuropathic pain . Its mechanism involves competitive antagonism of the TRPV1 channel, inhibiting capsaicin-induced currents with an IC50 of 14 µM and proton-gated currents by 70% at 20 µM . Furthermore, this compound binds to CB1 receptors (71% displacement at 100 µM) and demonstrates activity consistent with CB2 receptor interaction, inhibiting T-cell proliferation by 66% at 10 µM . A significant finding from preclinical studies is that this compound, at an efficacious oral dose (300 µmol·kg⁻¹·day⁻¹), did not induce hyperthermia in animal models, a common and dose-limiting side effect associated with many other TRPV1 antagonists . The compound also possesses a notable antioxidant profile, attributed to its 3,5-di-tert-butyl-4-hydroxyphenyl and nitro structural sub-units . These properties make this compound a compelling candidate for researchers exploring mechanisms and treatments for chronic pain conditions, neuroinflammation, and oxidative stress-related pathways. Primary Research Applications: Investigation of TRPV1-mediated signaling; Study of neuropathic, inflammatory, and acute pain mechanisms; Research on cannabinoid receptor function and modulation; Exploration of multi-target analgesic drug strategies. Note: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N3O6 B10850123 LASSBio-881

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H27N3O6/c1-22(2,3)15-7-13(8-16(20(15)27)23(4,5)6)11-24-25-21(28)14-9-18-19(32-12-31-18)10-17(14)26(29)30/h7-11,27H,12H2,1-6H3,(H,25,28)/b24-11+

InChI Key

XEYZVZBNMMRXSN-BHGWPJFGSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivation of Lassbio 881

Precursor Synthesis and Intermediate Preparation

The preparation of LASSBio-881 necessitates the synthesis of key intermediates, most notably the hydrazide component.

The pivotal hydrazide precursor for this compound is 6-nitro-1,3-benzodioxole-5-carbohydrazide. Its synthesis typically involves the reaction of 6-nitro-1,3-benzodioxole-5-carboxylic acid with hydrazine (B178648) hydrate. This reaction is commonly carried out in ethanol (B145695) as a solvent under reflux conditions, typically at approximately 78°C, for a duration of 4 to 6 hours. This process yields the desired hydrazide in high purity. benchchem.com

The precursor, 6-nitro-1,3-benzodioxole-5-carboxylic acid, can be synthesized from piperonylic acid, which itself can be derived from piperonal (B3395001) through nitration processes. chemicalbook.comacs.org

N-Acylhydrazone Backbone Formation via Condensation Reactions

The core N-acylhydrazone structure of this compound is established through a condensation reaction. This involves reacting the synthesized 6-nitro-1,3-benzodioxole-5-carbohydrazide with an appropriately substituted benzaldehyde (B42025) derivative. The reaction results in the formation of a Schiff base (imine) linkage (–N=CH–) with the elimination of a water molecule, thereby constructing the N-acylhydrazone backbone. benchchem.comnih.gov This condensation is a critical step in assembling the final this compound molecule.

Chemical Reactivity and Transformations of this compound

This compound, like other organic molecules containing hydrazone and nitro functionalities, can undergo various chemical transformations. Its reactivity is influenced by the presence of these functional groups, as well as the aromatic rings and the tert-butyl substituents. benchchem.com

Oxidation reactions involving this compound would typically entail the addition of oxygen atoms or the removal of hydrogen atoms from specific sites within the molecule. Common oxidizing agents that could be employed in such transformations include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The specific outcomes of these reactions would depend on the reaction conditions and the susceptibility of different functional groups to oxidation. benchchem.com

Conversely, reduction reactions would involve the addition of hydrogen atoms or the removal of oxygen atoms. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly used for such transformations. The nitro group (–NO₂) present in this compound is particularly susceptible to reduction, potentially yielding amino groups (–NH₂). benchchem.com Electrochemical studies have also indicated potential for reduction reactions. lookchem.com

Substitution reactions involve the replacement of one atom or group of atoms within the molecule by another. This can occur at various positions on the aromatic rings or at other functional groups. Common reagents used in substitution reactions include halogens or various nucleophiles. The specific sites and types of substitution would be dictated by the electronic and steric properties of the this compound molecule. benchchem.com

Molecular Mechanisms of Action of Lassbio 881

Transient Receptor Potential Vanilloid Subfamily Type 1 (TRPV1) Receptor Antagonism

TRPV1 receptors are ion channels critically involved in the detection and transduction of noxious stimuli, including heat, acid, and certain chemical irritants like capsaicin (B1668287) wikipedia.orgxiahepublishing.com. LASSBio-881's antagonism of TRPV1 plays a significant role in its analgesic properties benchchem.comnih.govjensenlab.org.

Competitive Inhibition of Capsaicin-Evoked TRPV1 Currents in Heterologous Expression Systems

Studies utilizing heterologous expression systems have demonstrated that this compound acts as a competitive antagonist to capsaicin (CAP), a well-known TRPV1 agonist nih.govnih.gov. In these experimental setups, this compound inhibited capsaicin-induced TRPV1 currents with a reported IC50 value of 14 µM nih.govjensenlab.orgnih.govresearchgate.netjensenlab.orgscispace.com. This suggests that this compound binds to the TRPV1 receptor at or near the capsaicin binding site, preventing capsaicin from activating the channel nih.govnih.gov. The interaction was further characterized as surmountable, consistent with competitive antagonism nih.govnih.gov.

Modulation of Proton-Gated TRPV1 Currents

Beyond its interaction with capsaicin, this compound also modulates TRPV1 currents activated by protons (low pH) nih.govjensenlab.orgnih.govjensenlab.org. In experiments where TRPV1 was activated by a pH of 5.5, this compound was found to inhibit these proton-gated currents by approximately 70% at a concentration of 20 µM nih.govjensenlab.orgnih.govjensenlab.org. This indicates that this compound's antagonistic effect extends to other known activators of the TRPV1 channel, further solidifying its role as a TRPV1 antagonist.

Role of TRPV1 in Nociceptive Signal Transduction

TRPV1 channels are integral to nociceptive signal transduction, mediating the transmission of pain signals from peripheral sensory neurons to the central nervous system wikipedia.orgxiahepublishing.com. Activation of TRPV1 by stimuli like capsaicin or low pH leads to the influx of cations, causing depolarization and the initiation of pain signals wikipedia.orgxiahepublishing.combjmu.edu.cn. By antagonizing TRPV1, this compound effectively dampens these nociceptive signals, thereby reducing the sensation of pain nih.govjensenlab.org. Its efficacy has been observed in various pain models, including those involving acute, inflammatory, and neuropathic pain, which are often associated with TRPV1 hyperactivity nih.govjensenlab.orgfrontiersin.org. Notably, this compound's TRPV1 antagonism does not appear to induce hyperthermia, a common side effect associated with other TRPV1 antagonists, potentially due to its multi-target profile benchchem.comnih.govjensenlab.org.

Cannabinoid Receptor Modulation

This compound also interacts with the endocannabinoid system, acting as a partial agonist at both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) benchchem.comwikipedia.orgsmolecule.comresearchgate.net. These receptors are widely distributed and play crucial roles in pain modulation, inflammation, and other physiological processes researchgate.netkuleuven.befrontiersin.orgmdpi.com.

Interaction with Cannabinoid Receptor Type 2 (CB2)

The CB2 receptor is primarily expressed in immune cells and plays a significant role in modulating inflammation and immune responses researchgate.netmdpi.comtrialanderror.org. This compound's partial agonism at CB2 receptors suggests it can influence these immune-mediated processes, which are often implicated in chronic pain conditions benchchem.comwikipedia.org. This dual action on both CB1 and CB2 receptors, alongside its TRPV1 antagonism, highlights this compound's potential as a multi-target therapeutic agent for pain and inflammation benchchem.comwikipedia.org.

Subtype Selectivity and Partial Agonist Profile

This compound interacts with key receptors involved in pain and inflammation pathways. It functions as a non-selective partial agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors benchchem.comsmolecule.commedkoo.com. Partial agonism implies that while this compound binds to these receptors and elicits a response, the magnitude of this response is less than that produced by a full agonist nih.gov. This interaction with the endocannabinoid system is believed to contribute to its analgesic and anti-inflammatory effects benchchem.comnih.gov.

In addition to its cannabinoid receptor activity, this compound acts as an antagonist of the TRPV1 receptor benchchem.comnih.govresearchgate.net. The TRPV1 channel is a crucial mediator of pain sensation, particularly in response to heat and chemical irritants like capsaicin (CAP) nih.govresearchgate.net. This compound inhibits CAP-induced TRPV1 currents with an IC50 of 14 µM benchchem.comnih.govresearchgate.net and also reduces proton-gated TRPV1 currents by 70% at a concentration of 20 µM benchchem.comresearchgate.net. Its functional interaction with CAP is described as surmountable, suggesting a competitive antagonism mechanism researchgate.net. This TRPV1 antagonism is a significant contributor to its antinociceptive properties in models of acute, inflammatory, and neuropathic pain nih.gov.

Target ReceptorActivity ProfileIC50 / Binding DataReference
Cannabinoid Receptor 1 (CB1)Partial Agonist71% binding at 100 µM nih.gov
Cannabinoid Receptor 2 (CB2)Partial Agonist66% inhibition of T-cell proliferation at 10 µM (likely via CB2) nih.gov
TRPV1 ReceptorAntagonist14 µM (CAP-induced currents) benchchem.comnih.govresearchgate.net
70% inhibition of proton-gated currents at 20 µM benchchem.comresearchgate.net

Cyclooxygenase (COX) Isozyme Inhibition

Specific in vitro studies have reported IC50 values for this compound's inhibition of these enzymes. The compound inhibits COX-1 with an IC50 of 85 µM and COX-2 with an IC50 of 150 µM benchchem.comnih.gov. This dual inhibition profile suggests a broad mechanism of action in modulating inflammatory pathways.

IsozymeIC50 (µM)Reference
COX-185 benchchem.comnih.gov
COX-2150 benchchem.comnih.gov

Antioxidant Properties and Mechanisms

This compound possesses notable antioxidant properties, which are believed to complement its anti-inflammatory and analgesic actions benchchem.comnih.gov. These properties are attributed to its ability to scavenge free radicals and mitigate oxidative stress benchchem.comnih.gov.

Free Radical Scavenging (e.g., DPPH and Hydroxyl Radicals)

The compound has been shown to effectively scavenge various free radicals, including diphenylpicrylhydrazyl (DPPH) and hydroxyl radicals benchchem.comnih.gov. The DPPH assay is a standard method for evaluating antioxidant capacity, where the stable DPPH radical is reduced by an antioxidant compound, leading to a loss of the characteristic purple color japsonline.comnih.govmedchemexpress.com. This scavenging activity is generally concentration-dependent livrosgratis.com.brresearchgate.net. While specific quantitative data (e.g., IC50 values for this compound in these assays) are not detailed in the provided snippets, its antioxidant capacity is a recognized feature of its pharmacological profile benchchem.comnih.gov.

Contribution of Specific Structural Subunits to Redox Behavior

Compound List:

this compound

Anandamide (B1667382)

Capsaicin (CAP)

LASSBio-945

LASSBio-294

Nimesulide

SB-705498

AMG-517

Integrated Multi-Target Pharmacological Profile

This compound's therapeutic potential stems from its ability to modulate several key molecular targets implicated in nociception and inflammation. This multi-target approach allows for a more comprehensive impact on pain pathways compared to single-target agents.

Investigation of Synergistic or Additive Effects on Pain Pathways

Research indicates that this compound acts as a TRPV1 antagonist, a partial agonist of cannabinoid receptors (CB1 and CB2), and also exhibits inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The compound also possesses antioxidant properties, which may contribute to its anti-inflammatory effects.

TRPV1 Antagonism: this compound effectively inhibits TRPV1 currents elicited by capsaicin (CAP) with an IC50 of 14 µM and reduces proton-gated currents by 70% at 20 µM. nih.govnih.govresearchgate.netsbfte.org.br This antagonism is crucial for mitigating pain signals transmitted by C-fibers, which are activated by heat, chemicals like capsaicin, and acidic conditions. Its interaction with CAP is surmountable, suggesting a competitive or allosteric binding mechanism. nih.govnih.govresearchgate.netresearchgate.net

Cannabinoid Receptor Modulation: this compound functions as a partial agonist at both CB1 and CB2 cannabinoid receptors. benchchem.comwikipedia.org The endocannabinoid system plays a significant role in pain modulation and inflammation, and activation of these receptors can lead to analgesic effects.

COX Inhibition: In vitro studies have shown that this compound inhibits COX-1 and COX-2 with IC50 values of 85 µM and 150 µM, respectively. nih.govbenchchem.com While these concentrations are higher than its TRPV1 inhibitory concentrations, this activity contributes to its anti-inflammatory profile.

Antioxidant Activity: The presence of a 3,5-di-tert-butyl-4-hydroxyphenyl moiety confers antioxidant properties, enabling this compound to scavenge free radicals. benchchem.com This mechanism can further support its anti-inflammatory actions by reducing oxidative stress associated with inflammatory processes.

The combined action across these diverse targets suggests a potential for synergistic or additive effects in alleviating pain. By simultaneously modulating pain signaling channels (TRPV1), the endocannabinoid system, and inflammatory mediators (via COX inhibition and antioxidant activity), this compound can address multiple facets of the pain experience.

Table 1: In Vitro Activity of this compound on Pain-Related Targets

TargetAssay/StimulusIC50 / InhibitionReference
TRPV1CAP-induced currents14 µM nih.govnih.govresearchgate.netsbfte.org.brresearchgate.net
TRPV1Proton-gated currents70% inhibition at 20 µM nih.govnih.govresearchgate.netsbfte.org.br
COX-1In vitro inhibition85 µM nih.govbenchchem.com
COX-2In vitro inhibition150 µM nih.govbenchchem.com

Proposed Interplay Between Diverse Target Modulations

The multi-target nature of this compound allows for a complex interplay between its various mechanisms of action, potentially leading to enhanced efficacy and a more favorable side effect profile. A notable observation is that this compound inhibits nociception in models of acute, inflammatory, and neuropathic pain without inducing hyperthermia, a common adverse effect associated with other TRPV1 antagonists. nih.govnih.govresearchgate.netresearchgate.net This lack of hyperthermia at effective doses is hypothesized to be partly due to its COX-1 inhibitory activity, which may counteract the thermogenic effects that can be triggered by TRPV1 antagonism alone. benchchem.com

Furthermore, the compound's design as a "multi-pharmacophoric molecule" nih.gov suggests that the different functional groups within its structure are optimized to interact with multiple biological targets. The simultaneous engagement of TRPV1 and cannabinoid receptors, alongside COX inhibition, creates a multifaceted approach to pain management. This integrated profile allows this compound to potentially address different components of pain, such as the sensitization of nociceptors (TRPV1), the modulation of descending pain inhibitory pathways (cannabinoid receptors), and the reduction of peripheral inflammation (COX inhibition and antioxidant effects).

Table 2: In Vivo Efficacy of this compound in Pain Models

Pain ModelAdministration RouteEffectDose (if specified)Reference
CAP-elicited nocifensive behaviorLocalDecreased time spent in nocifensive behavior- nih.govnih.govresearchgate.net
CAP-induced thermal hypernociceptionOralReduced measures of thermal hypernociception- nih.govnih.govresearchgate.net
Carrageenan-evoked thermal hypernociceptionOralReduced measures of thermal hypernociception- nih.govnih.govresearchgate.net
Sciatic neuropathy (thermal hypernociception)OralDecreased paw withdrawal responses to thermal stimuli300 µmol·kg⁻¹·day⁻¹ nih.govnih.govresearchgate.net

Compound List:

this compound

Capsaicin (CAP)

Carrageenan

Safrole

LASSBio-945

LASSBio-1135

Indomethacin

Preclinical Pharmacological Profile and Efficacy of Lassbio 881

Antinociceptive and Analgesic Effects in Animal Models

Preclinical investigations have extensively evaluated the efficacy of LASSBio-881 in mitigating pain responses in established animal models. Its ability to inhibit nociception has been demonstrated in acute, inflammatory, and neuropathic pain paradigms, primarily through its interaction with TRPV1 signaling pathways nih.govnih.govjensenlab.org.

Acute Nociception Models

Acute nociception models are employed to assess the immediate pain responses to noxious stimuli. This compound has shown significant efficacy in reducing pain behaviors induced by chemical irritants in these models.

Capsaicin (B1668287), the pungent component of chili peppers, is a well-known activator of TRPV1 receptors, leading to acute nociceptive responses such as licking and biting of the affected area. Studies have shown that this compound effectively inhibits these capsaicin-induced nocifensive behaviors. When applied locally to the paw, this compound was found to decrease the time spent in nocifensive behavior by approximately 30% nih.govbenchchem.comjensenlab.orgresearchgate.netresearchgate.net. Furthermore, oral administration of this compound resulted in a more pronounced reduction, decreasing capsaicin-induced thermal hypernociception by approximately 60% nih.govnih.govbenchchem.comjensenlab.orgresearchgate.netresearchgate.net. This suggests that this compound can act both locally and systemically to counteract capsaicin-mediated pain.

Table 1: this compound Efficacy in Capsaicin-Induced Nociception

Administration RouteModelEffect on Nocifensive BehaviorPercentage Reduction
LocalCapsaicin-induced nociceptionInhibition~30%
OralCapsaicin-induced thermal hypernociceptionReduction~60%

Inflammatory Pain Models

Inflammatory pain is characterized by tissue damage or inflammation, leading to increased sensitivity to stimuli. This compound has demonstrated efficacy in reducing hypernociception associated with inflammatory conditions.

The carrageenan-induced paw edema model is a standard method for evaluating anti-inflammatory and analgesic effects. Carrageenan injection into the paw induces inflammation, leading to thermal hypernociception, where the animal exhibits increased sensitivity to heat. Oral administration of this compound has been shown to effectively reduce this carrageenan-evoked thermal hypernociception. Research indicates that this compound can reduce these measures by approximately 40% nih.govnih.govbenchchem.comjensenlab.orgresearchgate.netresearchgate.net. This finding highlights the compound's potential in managing pain associated with inflammation.

Table 2: this compound Efficacy in Carrageenan-Induced Thermal Hypernociception

Administration RouteModelEffect on Thermal HypernociceptionPercentage Reduction
OralCarrageenan-induced thermal hypernociceptionReduction~40%

Neuropathic Pain Models

Neuropathic pain arises from damage to the somatosensory nervous system and is often characterized by spontaneous pain and allodynia or hyperalgesia. This compound has shown promise in alleviating pain in models of nerve injury.

In models of neuropathic pain, such as that induced by partial sciatic nerve ligation, animals develop thermal hypernociception. Studies have evaluated the effect of this compound in this context by measuring paw withdrawal responses to thermal stimuli. Administration of this compound at a dose of 300 µmol·kg⁻¹·day⁻¹ orally has been shown to decrease the paw withdrawal responses to thermal stimuli in animals with sciatic neuropathy nih.govnih.govbenchchem.comjensenlab.orgresearchgate.net. This indicates that this compound can effectively mitigate the hypersensitivity associated with neuropathic pain conditions. Notably, at this dose, the compound did not induce hyperthermia, a common side effect observed with other TRPV1 antagonists nih.govnih.govbenchchem.comjensenlab.org.

Table 3: this compound Efficacy in Partial Sciatic Ligation-Induced Hypernociception

Administration RouteModelEffect on Thermal Stimuli ResponseNotes
Oral (300 µmol·kg⁻¹·day⁻¹)Partial sciatic ligation-induced hypernociceptionDecreased paw withdrawal responsesNo significant hyperthermia observed at this dose. nih.govnih.govbenchchem.comjensenlab.orgresearchgate.net

Analysis of Neurogenic versus Inflammatory Components of Pain Modulation

Research indicates that this compound is primarily active on the neurogenic component of pain models nih.gov. As a TRPV1 antagonist, it competes with capsaicin (CAP) to inhibit TRPV1 receptor activity, a key mediator of pain and heat sensation nih.govnih.govwikipedia.org. In vivo studies have shown that this compound effectively inhibits nociception in models of acute, inflammatory, and neuropathic pain, which are presumed to involve TRPV1 signaling pathways nih.govnih.gov.

Specifically, when administered locally, this compound was found to decrease the time spent in nocifensive behavior elicited by capsaicin by approximately 30% nih.gov. Upon oral administration, it significantly reduced measures of thermal hypernociception evoked by capsaicin by 60% and by carrageenan by 40% nih.gov. Furthermore, this compound demonstrated efficacy in reducing paw withdrawal responses to thermal stimuli in animal models of sciatic neuropathy, a condition associated with neuropathic pain nih.govnih.gov. While effective in the early neurogenic phase of pain responses in tests like the formalin test, its anti-inflammatory effects in rodents were noted as limited in comparison to other agents in specific contexts nih.gov. This suggests a pronounced activity in addressing the neurogenic aspects of pain.

Anti-Inflammatory Activities in Preclinical Studies

Additionally, this compound demonstrates inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with reported IC50 values of 85 µM and 150 µM, respectively nih.govbenchchem.com. The compound also modulates cannabinoid receptors (CB1 and CB2), which are known to play roles in regulating inflammatory responses nih.govwikipedia.orgnih.govbenchchem.com. While some studies suggest limited anti-inflammatory effects in specific rodent models compared to other compounds nih.gov, its combined actions on TRPV1, cannabinoid receptors, and its antioxidant capacity underscore its potential in managing inflammatory conditions.

Anti-Proliferative Activity

Beyond its analgesic and anti-inflammatory properties, this compound has also demonstrated in vitro antiproliferative activity nih.gov. This suggests a potential role in modulating cellular growth and proliferation, which can be relevant in various disease contexts.

In Vitro Inhibition of T-Cell Proliferation

A key aspect of this compound's antiproliferative profile is its capacity to inhibit T-cell proliferation in vitro nih.govlivrosgratis.com.br. In specific experimental settings, this compound was observed to inhibit T-cell proliferation by 66% at a concentration of 10 µM nih.gov. This inhibition is hypothesized to occur through its interaction with CB2 receptors, and importantly, it does so without inducing apoptosis, distinguishing it from other compounds like anandamide (B1667382) nih.gov.

Summary of Key Preclinical Findings

ParameterValueReference
TRPV1 Antagonism (IC50)14.05 µM nih.gov
COX-1 Inhibition (IC50)85 µM nih.govbenchchem.com
COX-2 Inhibition (IC50)150 µM nih.govbenchchem.com
T-Cell Proliferation Inhibition66% at 10 µM nih.gov
CAP-Elicited Nocifensive Behavior Reduction30% (local administration) nih.gov
CAP-Evoked Thermal Hypernociception Reduction60% (oral administration) nih.gov
Carrageenan-Evoked Thermal Hypernociception Reduction40% (oral administration) nih.gov

Compound List

this compound

Anandamide

LASSBio-294

Nimesulide

Structure Activity Relationship Sar Studies and Rational Design of Lassbio 881

Application of Rational Drug Design Principles in the Development of LASSBio-881 Series

The development of this compound exemplifies the application of rational drug design principles aimed at creating multi-target therapeutic agents with improved pharmacological profiles. This approach involved an iterative process of structural modification and biological evaluation, building upon earlier compounds within the N-acylhydrazone series, such as LASSBio-294 nih.govbenchchem.com. The primary objective was to engineer a molecule that could effectively modulate key targets involved in pain and inflammation, while mitigating undesirable side effects commonly associated with single-target drugs nih.govnih.gov.

Lead Optimization and Multi-Target Design

This compound emerged from research focused on developing novel analgesic and anti-inflammatory agents. Its design strategically incorporated multiple pharmacophores, targeting distinct biological pathways. Key to its development was the identification of structural elements crucial for its observed pharmacological activities, including TRPV1 antagonism, cannabinoid receptor modulation, and antioxidant properties benchchem.comnih.gov.

Structure-Activity Relationship (SAR) Insights

The rational design process led to this compound exhibiting a multifaceted mechanism of action. By targeting multiple pathways, the compound demonstrated efficacy in various pain models, including acute, inflammatory, and neuropathic pain nih.govnih.gov. A critical outcome of this rational design was the compound's ability to antagonize TRPV1, a key mediator of pain and heat sensation, with an IC50 of 14.05 µM nih.gov. Concurrently, it exhibits partial agonism at CB1 and CB2 receptors, engaging the endocannabinoid system, which is also involved in pain modulation and inflammation benchchem.comnih.govwikipedia.org.

Moreover, this compound demonstrated inhibition of cyclooxygenase (COX) enzymes, with reported IC50 values of 85 µM for COX-1 and 150 µM for COX-2 nih.govbenchchem.com. This dual action on TRPV1 and COX pathways, coupled with its antioxidant capabilities, represents a sophisticated approach to drug design. Notably, a common side effect of many TRPV1 antagonists is hyperthermia; however, this compound was shown to be orally effective in animal models without inducing this adverse effect, even at higher doses nih.govnih.govresearchgate.net. This suggests that the specific structural design, potentially including the synergistic effects of its multiple targets or other uncharacterized interactions, contributed to a more favorable safety profile in this regard nih.gov.

Advanced Research Methodologies and Computational Studies on Lassbio 881

In Vivo Animal Model Methodologies for Efficacy Assessment

Specific Protocols for Nociceptive Behavior and Hypernociception Induction

Studies investigating the analgesic properties of LASSBio-881 have employed established protocols to assess nociceptive behavior and hypernociception. These protocols are designed to elicit pain responses in animal models, allowing for the quantification of the compound's antinociceptive effects.

Capsaicin (B1668287) (CAP)-Induced Nociception: this compound has been evaluated for its ability to modulate nociceptive responses induced by capsaicin, a well-known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. In vivo studies have shown that local application of this compound reduced the time spent in nocifensive behavior elicited by capsaicin by approximately 30%. Furthermore, oral administration of this compound significantly reduced measures of capsaicin-evoked thermal hypernociception by about 60% nih.gov.

Carrageenan-Induced Hypernociception: This model is used to assess inflammatory pain. This compound has demonstrated efficacy in reducing carrageenan-evoked thermal hypernociception, with oral administration leading to a reduction of approximately 40% nih.gov.

TRPV1 Current Modulation: In vitro electrophysiological studies using Xenopus oocytes expressing TRPV1 channels have been crucial. This compound was found to inhibit capsaicin-elicited TRPV1 currents with an IC50 of 14 µM. It also inhibited proton-gated currents by 70% at a concentration of 20 µM, indicating a direct interaction with the TRPV1 channel nih.gov. The functional interaction with capsaicin was observed to be surmountable, suggesting a competitive antagonism nih.gov.

Models of Neuropathic Pain Induction

The effectiveness of this compound in neuropathic pain models has also been a focus of research. Neuropathic pain, often resulting from nerve damage, presents a significant therapeutic challenge.

Partial Sciatic Ligation Model: this compound has shown promise in a model of neuropathic pain induced by partial sciatic nerve ligation. In this model, animals with sciatic neuropathy exhibited decreased paw withdrawal responses to thermal stimuli when treated with this compound. Daily oral administration at a dose of 300 µmol·kg−1·day−1 for 7–11 days post-ligation resulted in a reduction of these hypersensitive responses nih.gov. Notably, at this dose, hyperthermia, a common side effect of TRPV1 antagonists, was not observed within 4 hours of oral administration nih.gov.

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been instrumental in elucidating the molecular interactions and structure-activity relationships of this compound.

Molecular docking studies are employed to predict the binding affinity and orientation of this compound within the active sites of various target receptors. While specific published docking studies for this compound against CB1, CB2, and COX targets are not detailed in the provided snippets, research on related compounds and general principles of molecular docking are available. This compound is known to interact with cannabinoid receptors (CB1, CB2) and cyclooxygenase (COX) enzymes benchchem.comwikipedia.org.

TRPV1 Docking: Although specific docking scores or detailed interaction analyses for this compound with TRPV1 are not explicitly provided in the snippets, its functional antagonism of TRPV1 nih.gov suggests a binding interaction. Other studies have used molecular docking to investigate ligand-receptor interactions with TRPV1 researchgate.net and related targets epain.org.

In silico analysis, including molecular docking, helps to understand the specific interactions that contribute to a ligand's efficacy. These interactions typically involve hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and amino acid residues in the receptor's binding pocket pnrjournal.comnih.gov. While detailed in silico analysis of this compound's binding modes with specific targets like TRPV1, CB1, CB2, or COX is not extensively detailed in the provided search results, the general methodology involves identifying key residues and interaction types that stabilize the ligand-receptor complex pnrjournal.comnih.gov.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity amazon.com. While specific QSAR derivations for this compound are not detailed, the compound's multi-target profile suggests that QSAR could be used to optimize its activity and selectivity. QSAR methodologies involve generating molecular descriptors (physicochemical parameters) and using statistical methods to correlate them with biological activity amazon.comresearchcommons.org. For example, QSAR has been applied to various derivatives to predict antimicrobial researchgate.net, anti-tubercular nih.gov, and other activities, highlighting the approach's utility in drug discovery amazon.comresearchcommons.orgchemmethod.com. This compound's structure, featuring a 3,5-di-tert-butyl-4-hydroxyphenyl moiety and a nitro group, is noted to contribute to its redox behavior and potential antioxidant activity, which could be explored through QSAR researchgate.net.

Electrochemical Studies for Characterizing Redox Behavior

Electrochemical studies provide insights into the redox properties of compounds. This compound has been subjected to electrochemical analysis, particularly concerning its antioxidant potential.

Cyclic Voltammetry: this compound exhibits antioxidant activity, partly attributed to its 3,5-di-tert-butyl-4-hydroxyphenyl moiety. This activity is linked to its redox behavior, which has been investigated using techniques such as cyclic voltammetry benchchem.comresearchgate.net. The presence of both nitro and 3,5-di-tert-butyl-4-hydroxyphenyl subunits contributes to its particular redox behavior researchgate.net. Electrochemical studies are crucial for characterizing the electron transfer processes and potential of molecules, offering a deeper understanding of their chemical properties and reactivity lookchem.comanalis.com.my.

Comparative Pharmacological Analyses of Lassbio 881

Differentiation from Other TRPV1 Antagonists

LASSBio-881 functions as a potent antagonist of the Transient Receptor Potential Vanilloid Subfamily Type 1 (TRPV1) channel, a key player in nociception and thermal regulation nih.govnih.govjensenlab.org. While many TRPV1 antagonists effectively reduce pain signaling, a common and dose-limiting side effect observed in humans and preclinical models is hyperthermia nih.govnih.govjensenlab.orgbenchchem.com. This compound distinguishes itself by demonstrating significant antinociceptive effects in various pain models without inducing hyperthermia, even at high doses nih.govnih.govjensenlab.orgbenchchem.com. This notable absence of hyperthermia is hypothesized to be linked to its additional pharmacological activities, such as COX-1 inhibition, which may counteract the thermogenic effects associated with TRPV1 blockade benchchem.com. This compound inhibits TRPV1 currents elicited by capsaicin (B1668287) (CAP) with an IC50 of 14 µM, indicating a competitive interaction with CAP binding sites nih.govnih.govjensenlab.org. Unlike some TRPV1 agonists, this compound does not activate the TRPV1 channel, even at lower pH levels nih.gov.

Comparison with Conventional Anti-Inflammatory and Analgesic Agents (e.g., NSAIDs, Opioids)

This compound exhibits a complex mechanism of action that includes inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with reported IC50 values of 85 µM and 150 µM, respectively benchchem.com. This COX inhibitory activity places it in a similar functional category to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which are widely used for their anti-inflammatory and analgesic properties by inhibiting prostaglandin (B15479496) synthesis ebi.ac.ukallstarpainmanagement.comnih.gov. However, NSAIDs are often associated with gastrointestinal adverse effects due to their inhibition of COX-1, which plays a protective role in the gastric mucosa allstarpainmanagement.comnih.govobgproject.com. This compound's profile appears to offer analgesic and anti-inflammatory benefits without the typical GI liabilities of traditional NSAIDs, although specific comparative safety data beyond hyperthermia is outside the scope of this analysis.

In contrast to opioids, which act by binding to opioid receptors in the central nervous system to block pain signals hopkinsmedicine.orgmayoclinic.org, this compound's primary mechanisms involve TRPV1 antagonism and cannabinoid receptor modulation nih.govnih.govwikipedia.org. Opioids are effective for severe pain but carry significant risks, including addiction, respiratory depression, and tolerance hopkinsmedicine.orgmayoclinic.orgcdc.govcdc.gov. This compound's distinct molecular targets and lack of opioid-like adverse effects represent a significant departure from opioid analgesics.

Table 1: Comparative Pharmacological Profiles

Compound/ClassTRPV1 ActivityCannabinoid Receptor ActivityCOX Inhibition (IC50)Antioxidant ActivityNotable Comparative Effects
This compound AntagonistPartial Agonist (CB1, CB2)COX-1: 85 µM; COX-2: 150 µMPresentAvoids hyperthermia; orally effective in pain models. nih.govnih.govjensenlab.orgbenchchem.comwikipedia.org
LASSBio-294 Not reportedNot specifiedNot reportedNoneLower analgesic/anti-inflammatory efficacy; limited effect in formalin test. benchchem.com
Anandamide (B1667382) ActivatesAgonistNot specifiedNot specifiedCan cause hypolocomotion and catalepsy; activates TRPV1. benchchem.com
Conventional NSAIDs Not specifiedNot specifiedInhibits COX-1 & COX-2Not specifiedAnti-inflammatory, analgesic; potential GI side effects. ebi.ac.ukallstarpainmanagement.comnih.govobgproject.com
Opioids Not specifiedNot specifiedNot specifiedNot specifiedAnalgesic; risk of addiction, respiratory depression, tolerance. hopkinsmedicine.orgmayoclinic.orgcdc.govcdc.gov

Relationship to Other Cannabinoid Receptor Ligands

This compound is characterized as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors nih.govnih.govwikipedia.org. This activity suggests an interaction with the endocannabinoid system, which plays a crucial role in pain modulation and inflammation nih.govwikipedia.org. Endogenous cannabinoids, such as anandamide, are known to interact with both CB1 and TRPV1 receptors. Notably, while anandamide activates TRPV1, this compound antagonizes it benchchem.com. Furthermore, this compound appears to avoid some of the central nervous system side effects associated with CB1 receptor agonists, such as hypolocomotion and catalepsy, which are not reported for this compound benchchem.com. This suggests a more nuanced interaction with the cannabinoid system compared to simple agonists.

Comparison with Precursor and Analogous Compounds within the LASSBio Series

Within the LASSBio series, this compound has been developed alongside related compounds, such as LASSBio-294 and LASSBio-945. LASSBio-294, a structural precursor, lacks the 3,5-di-tert-butyl-4-hydroxyphenyl group present in this compound. Pharmacologically, LASSBio-294 demonstrates lower analgesic and anti-inflammatory efficacy and has no reported TRPV1 antagonism or antioxidant activity, unlike this compound benchchem.com. LASSBio-945 shares an identical structure with this compound but lacks the nitro group wikipedia.org. Other analogues within the LASSBio series, such as LASSBio-1637 and LASSBio-1639, developed from modifications of piroxicam (B610120), also exhibit antinociceptive and anti-inflammatory properties, sometimes through mechanisms distinct from piroxicam and potentially independent of COX inhibition at certain concentrations mdpi.com. These comparisons highlight the structure-activity relationships within the LASSBio series, with this compound emerging as a potent multi-target agent.

Table 2: this compound vs. LASSBio-294

ParameterThis compoundLASSBio-294
TRPV1 IC50 (vs. CAP)14 µM nih.govnih.govjensenlab.orgNot reported benchchem.com
Antioxidant ActivityHigh benchchem.com / Present nih.govwikipedia.orgNone benchchem.com
Efficacy (Formalin Test)Effective in acute, inflammatory, neuropathic pain models nih.govnih.govjensenlab.orgbenchchem.comLimited (early neurogenic phase only) benchchem.com
Structural FeatureIncludes 3,5-di-tert-butyl-4-hydroxyphenyl group benchchem.comLacks this group benchchem.com
Other ActivitiesPartial CB1/CB2 agonist nih.govnih.govwikipedia.org, COX inhibition benchchem.comNot specified benchchem.com

List of Compounds Mentioned:

this compound

LASSBio-294

LASSBio-945

LASSBio-1637

LASSBio-1639

Anandamide

Ibuprofen

Naproxen

Diclofenac

Acetaminophen (Paracetamol)

Piroxicam

Morphine

Codeine

Oxycodone

Hydrocodone

Fentanyl

Tenoxicam

Future Research Directions for Lassbio 881

Elucidation of Additional Molecular Targets and Signaling Pathways

While the pharmacological activity of LASSBio-881 is currently attributed to its interaction with cannabinoid receptors (CB1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, a comprehensive understanding of its molecular mechanism necessitates the exploration of additional targets and signaling pathways. nih.govnih.govnih.gov The compound's demonstrated antiproliferative and antioxidant activities suggest that its mechanism of action may extend beyond its known targets. nih.gov

Future research should employ a multi-pronged approach to identify these putative targets. This could involve:

Affinity Chromatography and Mass Spectrometry: Utilizing immobilized this compound to capture and identify interacting proteins from cell lysates.

Reverse Screening and in Silico Target Prediction: Employing computational algorithms to screen this compound against a wide array of known protein structures to predict potential binding partners.

Global Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics to analyze changes in cellular signaling networks in response to this compound treatment, thereby revealing downstream pathways that may be modulated.

By identifying novel molecular targets, a more complete picture of this compound's mechanism of action will emerge, potentially opening up new therapeutic avenues.

In-Depth Investigation of Multi-Target Modulatory Synergies and Complex Pharmacodynamics

This compound's ability to modulate multiple targets simultaneously is a key aspect of its therapeutic potential. nih.gov Understanding the interplay between its interactions with cannabinoid receptors, TRPV1 channels, and potentially other targets is crucial for optimizing its therapeutic use. Future research should focus on dissecting the synergistic, additive, or antagonistic effects of these interactions.

Key research questions to address include:

Are there specific signaling nodes where the pathways activated by this compound converge?

Does the multi-target profile of this compound contribute to a more favorable side-effect profile compared to single-target agents? For instance, it has been observed that this compound does not induce hyperthermia, a common side effect of other TRPV1 antagonists, which may be due to its engagement with other targets like COX-1 at higher concentrations. nih.gov

Investigating these complex pharmacodynamics will provide a rationale for the development of balanced multi-target ligands with enhanced efficacy and safety.

Known Molecular Targets of this compound
Cannabinoid Receptor 1 (CB1)
Cannabinoid Receptor 2 (CB2) (probable)
Transient Receptor Potential Vanilloid 1 (TRPV1)
Cyclooxygenase-1 (COX-1) (at high concentrations)
Cyclooxygenase-2 (COX-2) (at high concentrations)

Advanced Preclinical Characterization in Diverse Disease Models Beyond Pain and Inflammation

The established antinociceptive and anti-inflammatory effects of this compound in various preclinical models provide a strong foundation for its current therapeutic positioning. nih.govnih.gov However, its demonstrated in vitro antiproliferative and antioxidant properties suggest that its therapeutic utility may extend to other disease areas. nih.gov

Future preclinical research should explore the efficacy of this compound in a range of disease models, including:

Neurodegenerative Diseases: The antioxidant properties of this compound, coupled with the known role of the endocannabinoid system in neuroprotection, suggest its potential in models of diseases such as Alzheimer's and Parkinson's. nih.govmdpi.com

Oncology: The antiproliferative effects of this compound warrant investigation in various cancer models. nih.gov Understanding the underlying mechanism of its anti-cancer activity will be a critical first step.

Metabolic Disorders: The endocannabinoid system is known to play a role in regulating metabolism. Therefore, exploring the effects of this compound in models of metabolic syndrome, obesity, and diabetes could reveal new therapeutic applications.

Expanding the preclinical evaluation of this compound will be instrumental in identifying its full therapeutic potential.

Development of Novel Analogs and Derivatives Based on the this compound Scaffold

The chemical scaffold of this compound, a 6-nitro-3,4-methylenedioxyphenyl-N-acylhydrazone, provides a versatile platform for the design and synthesis of novel analogs with improved pharmacological properties. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that the nitro and 3,5-di-tert-butyl-4-hydroxyphenyl sub-units are crucial for its observed activities. nih.gov

Future medicinal chemistry efforts should focus on:

Systematic modification of the this compound scaffold: This will help to delineate the pharmacophoric elements responsible for its multi-target activity.

Optimization of potency and selectivity: The goal is to design analogs with enhanced affinity for specific targets or with a more balanced profile for desired multi-target engagement.

Improvement of pharmacokinetic properties: Modifications to the scaffold can be made to enhance absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability and in vivo efficacy.

The development of a library of this compound analogs will facilitate a deeper understanding of its SAR and could lead to the identification of second-generation compounds with superior therapeutic profiles.

Key Structural Features of this compound
N-acylhydrazone core
6-nitro-3,4-methylenedioxyphenyl moiety
3,5-di-tert-butyl-4-hydroxyphenyl sub-unit

Application of Advanced Computational and Systems Biology Approaches for Drug Development

The complexity of this compound's multi-target pharmacology makes it an ideal candidate for the application of advanced computational and systems biology approaches. These in silico methods can provide valuable insights into its mechanism of action and guide future drug development efforts.

Future computational studies could include:

Molecular Docking and Dynamics Simulations: To predict and analyze the binding modes of this compound and its analogs with their respective targets at an atomic level. mdpi.comstrath.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the chemical structures of this compound derivatives with their biological activities.

Systems Pharmacology Modeling: To construct network-based models that integrate the known targets of this compound and their downstream signaling pathways, allowing for the simulation of its effects at a systems level.

By integrating these computational approaches with experimental data, a more rational and efficient drug development process for this compound and its derivatives can be achieved.

Q & A

Q. What is the proposed mechanism of action of LASSBio-881 in preclinical pain models?

this compound acts as a transient receptor potential vanilloid subfamily type 1 (TRPV1) antagonist, inhibiting hypernociception induced by capsaicin or partial sciatic ligation. Its antinociceptive effects may also involve cannabinoid receptor type 1 (CB1) interactions, though the exact nature (antagonist vs. inverse agonist) remains under investigation . Methodologically, researchers should employ radioligand displacement assays (e.g., using mouse brain CB1 receptors) and TRPV1 functional assays (e.g., calcium flux measurements) to validate these mechanisms .

Q. Which experimental models are most suitable for studying this compound’s efficacy?

Key models include:

  • Capsaicin-induced hypernociception : Measures TRPV1 antagonism via temperature sensitivity changes over 240 minutes post-administration .
  • Partial sciatic ligation (PSL) : Evaluates chronic neuropathic pain relief, with data collection focused on mechanical allodynia and thermal hyperalgesia .
  • CB1 receptor binding assays : Uses murine brain tissue to assess competitive displacement of radioligands like [³H]-CP55940 .

Q. How should researchers design dose-response studies for this compound?

  • Use a range of doses (e.g., 100–300 μmol·kg⁻¹) administered orally, with measurements taken at intervals (e.g., 0–240 minutes) to capture pharmacokinetic and pharmacodynamic profiles .
  • Include vehicle controls and standardize environmental variables (e.g., ambient temperature) to minimize confounding factors .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to analyze dose-dependent effects on nociceptive thresholds .

Advanced Research Questions

Q. How can conflicting data on this compound’s CB1 receptor interaction (antagonist vs. inverse agonist) be resolved?

  • Conduct concentration-response curves in CB1-expressing cell lines to assess intrinsic activity. Inverse agonists suppress basal receptor activity, while antagonists block agonist effects without altering baseline .
  • Compare results across models (e.g., in vitro vs. in vivo) to reconcile discrepancies. For example, CB1-mediated antinociception in vivo may involve indirect pathways not captured in vitro .

Q. What statistical methods are recommended for analyzing time-dependent pharmacological data in this compound studies?

  • Use mixed-effects models to account for repeated measures (e.g., temperature changes over 240 minutes) and individual variability .
  • Apply survival analysis for latency-to-response endpoints (e.g., time to paw withdrawal in PSL models) .
  • Report effect sizes and confidence intervals to contextualize clinical relevance beyond p-values .

Q. How can researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (e.g., via LC-MS) with target engagement (e.g., TRPV1 inhibition) .
  • Evaluate metabolite activity: this compound’s metabolites may contribute to in vivo effects not observed in vitro .
  • Use knockout models (e.g., TRPV1⁻/⁻ or CB1⁻/⁻ mice) to isolate mechanisms .

Q. What ethical considerations apply to preclinical studies of this compound?

  • Follow ARRIVE guidelines for animal research, including randomization, blinding, and power analysis to minimize subject numbers .
  • Disclose conflicts of interest (e.g., patent filings) and adhere to institutional animal care protocols .
  • Publish negative results to avoid publication bias .

Methodological Guidance

Q. How should researchers formulate hypotheses about this compound’s anti-inflammatory properties?

  • Use the PICO framework : Population (e.g., murine macrophages), Intervention (this compound dose), Comparison (vehicle/NSAIDs), Outcome (TNF-α/IL-6 suppression) .
  • Prioritize hypotheses aligned with mechanistic gaps (e.g., “this compound reduces inflammation via CB1-dependent NF-κB inhibition”) .

Q. What strategies improve reproducibility in this compound experiments?

  • Pre-register protocols (e.g., on Open Science Framework) detailing endpoints, exclusion criteria, and analysis plans .
  • Use reference standards (e.g., capsazepine for TRPV1 assays) to calibrate equipment and validate assay conditions .
  • Share raw data and code in repositories like Figshare or Zenodo .

Q. How can researchers integrate contradictory findings into a coherent narrative?

  • Apply principal contradiction analysis : Identify the dominant factor (e.g., CB1 vs. TRPV1) driving observed effects and contextualize secondary mechanisms .
  • Use triangulation by combining multiple methods (e.g., behavioral, molecular, computational) to validate conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.